2,4,6-Trichloro-3-hydroxybenzaldehyde
Overview
Description
2,4,6-Trichloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3Cl3O2. It is a chlorinated derivative of hydroxybenzaldehyde, characterized by the presence of three chlorine atoms and a hydroxyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichloro-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxybenzaldehyde using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the 2, 4, and 6 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of trichlorosalicylic acid.
Reduction: Formation of 2,4,6-trichloro-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trichloro-3-hydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine atoms enhances its reactivity and allows for selective interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichlorobenzaldehyde: Similar structure but lacks the hydroxyl group.
2,4,6-Trichlorophenol: Contains a hydroxyl group but lacks the aldehyde group.
2,4,6-Trichloroanisole: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2,4,6-Trichloro-3-hydroxybenzaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. Its chlorinated structure also enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,4,6-trichloro-3-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVXMUOROYTNQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223900 | |
Record name | Benzaldehyde, 3-hydroxy-2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73664-57-0 | |
Record name | Benzaldehyde, 3-hydroxy-2,4,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3-hydroxy-2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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